PDE4 Inhibitory Potency: Class-Level Inference from Structurally Congeneric Pyridazine-Piperidine Analogs
Although direct PDE4 IC50 data for 1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid remain absent from the public domain, closely related pyridazine-piperidine analogs exemplified in US8901315 demonstrate potent PDE4 inhibition. For instance, a congeneric compound bearing a 4-chlorophenyl-pyridazine core with a piperidine-4-carboxamide extension (BDBM140086, US8901315 Example 165) exhibited an IC50 of 650 nM against PDE4 at pH 6.5 . These data establish the 4-chlorophenyl-pyridazine pharmacophore as a validated PDE4 inhibitory motif, distinguishing it from pyridazine analogs that engage unrelated targets such as JAK3, autotaxin, or FAAH .
| Evidence Dimension | PDE4 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No direct IC50 data available; class-level expectation based on congeneric analog. |
| Comparator Or Baseline | BDBM140086 (US8901315, Example 165): IC50 = 650 nM vs. PDE4; pyridazine-piperazine hybrids: JAK3 IC50 = 27 nM, autotaxin modulation (no PDE4 activity) |
| Quantified Difference | Target compound scaffold maps to PDE4 pharmacophore (class-level), whereas alternative pyridazine-piperazine analogs map to JAK3/ATX/FAAH targets. |
| Conditions | PDE4 scintillation proximity assay, pH 6.5, 2°C (for BDBM140086); JAK3 and ATX biochemical assays (for comparators). |
Why This Matters
This class-level evidence positions the 4-chlorophenyl-pyridazine scaffold as a PDE4-targeted starting point, enabling researchers to avoid selecting analogs structurally misdirected toward non-PDE4 targets, which would require extensive target deconvolution before meaningful PDE4 studies can proceed.
- [1] BindingDB. BDBM140086 — US8901315, 165. PDE4 IC50 = 650 nM. View Source
